
2-(3-Hydroxynaphthalen-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxynaphthalen-1-yl)acetonitrile is an organic compound that features a naphthalene ring substituted with a hydroxyl group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxynaphthalen-1-yl)acetonitrile typically involves the reaction of 3-hydroxynaphthalene with acetonitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 2-(3-Hydroxynaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3-naphthaldehyde or 3-naphthoic acid.
Reduction: Formation of 3-hydroxy-1-naphthylmethylamine.
Substitution: Formation of 3-alkoxynaphthalene or 3-acetoxynaphthalene.
科学的研究の応用
2-(3-Hydroxynaphthalen-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-(3-Hydroxynaphthalen-1-yl)acetonitrile exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
類似化合物との比較
2-(Naphthalen-1-yl)acetonitrile: Lacks the hydroxyl group, which may result in different chemical reactivity and biological activity.
3-Hydroxy-2-naphthoic acid: Contains a carboxyl group instead of a nitrile group, leading to different chemical properties and applications.
3-Hydroxy-1-naphthaldehyde:
Uniqueness: 2-(3-Hydroxynaphthalen-1-yl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the naphthalene ring
特性
分子式 |
C12H9NO |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
2-(3-hydroxynaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H9NO/c13-6-5-10-8-11(14)7-9-3-1-2-4-12(9)10/h1-4,7-8,14H,5H2 |
InChIキー |
CQPCHYKUMVYKRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



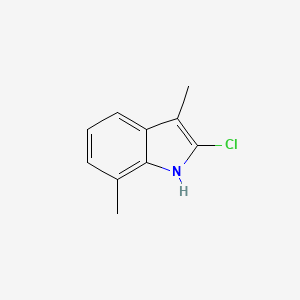
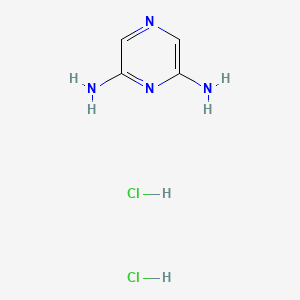

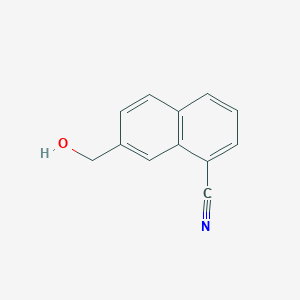
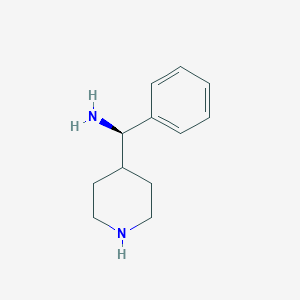



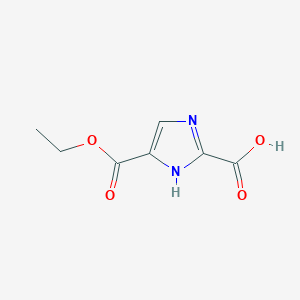

![2-(Methylthio)benzo[d]oxazol-4-amine](/img/structure/B11909129.png)


